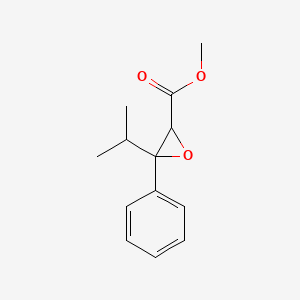
(4-(Piperidin-1-yl)pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Piperidin-1-yl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C11H17N3 It is a heterocyclic amine that contains both piperidine and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-1-yl)pyridin-2-yl)methanamine typically involves the reaction of 4-chloromethylpyridine with piperidine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Piperidin-1-yl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(Piperidin-1-yl)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is employed in the development of ligands for coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is evaluated for its activity against certain diseases and conditions, such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (4-(Piperidin-1-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(Pyridin-4-yl)piperidin-4-yl)methanamine
- (1-Methyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine
- (4-(Piperidin-4-yl)phenyl)methanamine
Uniqueness
(4-(Piperidin-1-yl)pyridin-2-yl)methanamine is unique due to its specific structural arrangement, which combines both piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(4-piperidin-1-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-9-10-8-11(4-5-13-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,12H2 |
Clé InChI |
XXULYJRSABJPOV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC(=NC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydroxylamine](/img/structure/B13639125.png)
![9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13639131.png)

![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)





![L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester](/img/structure/B13639188.png)
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)

